molecular formula C11H16O B14614596 (1S,7aS)-1,7a-Dimethyl-1,4,5,6,7,7a-hexahydro-2H-inden-2-one CAS No. 60415-98-7

(1S,7aS)-1,7a-Dimethyl-1,4,5,6,7,7a-hexahydro-2H-inden-2-one

Cat. No.: B14614596
CAS No.: 60415-98-7
M. Wt: 164.24 g/mol
InChI Key: KCEGGXZNVVNUBQ-KCJUWKMLSA-N
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Description

(1S,7aS)-1,7a-Dimethyl-1,4,5,6,7,7a-hexahydro-2H-inden-2-one is a chemical compound with a unique structure that belongs to the class of hexahydroindenones. This compound is characterized by its bicyclic structure, which includes a six-membered ring fused to a five-membered ring. The presence of two methyl groups and a ketone functional group contributes to its distinct chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1S,7aS)-1,7a-Dimethyl-1,4,5,6,7,7a-hexahydro-2H-inden-2-one can be achieved through various synthetic routes. One common method involves the cyclization of a suitable precursor under acidic or basic conditions. For instance, the cyclization of a 1,3-diketone precursor in the presence of an acid catalyst can yield the desired hexahydroindenone compound .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale cyclization reactions using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can further enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

(1S,7aS)-1,7a-Dimethyl-1,4,5,6,7,7a-hexahydro-2H-inden-2-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as potassium permanganate or chromium trioxide for oxidation, and reducing agents such as sodium borohydride or lithium aluminum hydride for reduction. Substitution reactions may involve halogenating agents or nucleophiles under appropriate conditions .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the ketone group can yield carboxylic acids, while reduction can yield alcohols .

Scientific Research Applications

(1S,7aS)-1,7a-Dimethyl-1,4,5,6,7,7a-hexahydro-2H-inden-2-one has various scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (1S,7aS)-1,7a-Dimethyl-1,4,5,6,7,7a-hexahydro-2H-inden-2-one involves its interaction with specific molecular targets and pathways. The ketone functional group can participate in various biochemical reactions, influencing cellular processes and signaling pathways. The exact molecular targets and pathways involved depend on the specific context and application of the compound .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(1S,7aS)-1,7a-Dimethyl-1,4,5,6,7,7a-hexahydro-2H-inden-2-one is unique due to its specific stereochemistry and functional groups, which confer distinct chemical and biological properties. Its bicyclic structure and the presence of two methyl groups and a ketone functional group differentiate it from other similar compounds .

Properties

CAS No.

60415-98-7

Molecular Formula

C11H16O

Molecular Weight

164.24 g/mol

IUPAC Name

(1S,7aS)-1,7a-dimethyl-4,5,6,7-tetrahydro-1H-inden-2-one

InChI

InChI=1S/C11H16O/c1-8-10(12)7-9-5-3-4-6-11(8,9)2/h7-8H,3-6H2,1-2H3/t8-,11+/m1/s1

InChI Key

KCEGGXZNVVNUBQ-KCJUWKMLSA-N

Isomeric SMILES

C[C@@H]1C(=O)C=C2[C@]1(CCCC2)C

Canonical SMILES

CC1C(=O)C=C2C1(CCCC2)C

Origin of Product

United States

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